REACTION_CXSMILES
|
C([O:8][C:9]1[C:18]([O:19][CH3:20])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([N+:21]([O-])=O)[CH:10]=1)C1C=CC=CC=1.[H][H]>[Pd].O1CCCC1>[NH2:21][C:11]1[CH:10]=[C:9]([OH:8])[C:18]([O:19][CH3:20])=[CH:17][C:12]=1[C:13]([O:15][CH3:16])=[O:14]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred at r.t. until completion of the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The palladium was separated by filtration through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36 mmol | |
AMOUNT: MASS | 6.56 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |